4-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, a nitrobenzyl thioether, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Bromophenyl Group: This step often involves the use of bromobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Nitrobenzyl Thioether: This can be done by reacting the triazole intermediate with 4-nitrobenzyl chloride in the presence of a base to form the thioether linkage.
Formation of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 4-(4-(4-Aminophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine.
Reduction: Formation of 4-(4-Phenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Manufacturing: Potential use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
- **4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)benzene
- **4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)thiophene
Uniqueness
The presence of the pyridine ring in 4-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine distinguishes it from other similar compounds. This structural feature may confer unique properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions.
Properties
CAS No. |
477330-04-4 |
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Molecular Formula |
C20H14BrN5O2S |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrN5O2S/c21-16-3-7-17(8-4-16)25-19(15-9-11-22-12-10-15)23-24-20(25)29-13-14-1-5-18(6-2-14)26(27)28/h1-12H,13H2 |
InChI Key |
VAWWGDMCUCKRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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